molecular formula C11H10N4O B2766894 3-Phenyl-1-(pyrimidin-5-YL)urea CAS No. 72772-86-2

3-Phenyl-1-(pyrimidin-5-YL)urea

Cat. No.: B2766894
CAS No.: 72772-86-2
M. Wt: 214.228
InChI Key: WORYEJOUOLFDAH-UHFFFAOYSA-N
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Description

3-Phenyl-1-(pyrimidin-5-YL)urea is a compound with the molecular formula C11H10N4O and a molecular weight of 214.23 g/mol It is a heterocyclic compound that contains both phenyl and pyrimidine rings, making it a significant molecule in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(pyrimidin-5-YL)urea typically involves the reaction of phenyl isocyanate with pyrimidine-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(pyrimidin-5-YL)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

3-Phenyl-1-(pyrimidin-5-YL)urea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-(pyrimidin-2-yl)urea
  • N-Phenyl-N’-(pyrimidin-4-yl)urea
  • N-Phenyl-N’-(pyrimidin-6-yl)urea

Uniqueness

3-Phenyl-1-(pyrimidin-5-YL)urea is unique due to the specific positioning of the pyrimidine ring at the 5-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to its analogs .

Properties

IUPAC Name

1-phenyl-3-pyrimidin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-11(14-9-4-2-1-3-5-9)15-10-6-12-8-13-7-10/h1-8H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORYEJOUOLFDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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